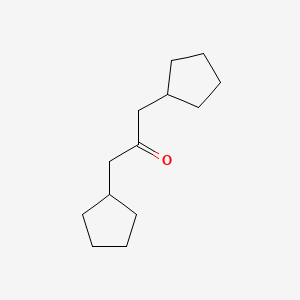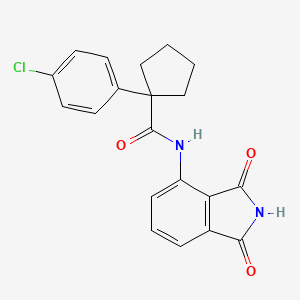
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide, also known as CPI-1189, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 is a cyclopentanecarboxamide derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Research by Kil et al. (2014) into the development of positron emission tomography (PET) radioligands highlighted compounds structurally related to 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide. Specifically, they synthesized 4-phthalimide derivatives for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These derivatives, including compounds with 1,3-dioxoisoindolinyl groups, showed promising binding affinities and in vivo imaging potential in monkeys, indicating their utility in neuroscience research (Kun-Eek Kil et al., 2014).
Anti-Inflammatory and Antioxidant Properties
Compounds with structural motifs similar to this compound have been studied for their potential therapeutic properties. Kumar et al. (2008) investigated acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] thiophene-3-carboxamide for in vitro anti-inflammatory and antioxidant activities. Their findings suggest comparable efficacy to ibuprofen and ascorbic acid, respectively, highlighting the potential of these derivatives in pharmaceutical applications (K. P. Kumar et al., 2008).
Sorption for Environmental Cleanup
Li et al. (2012) developed an insoluble copolymer containing β-cyclodextrin and polyamidoamine units for the sorption of chlorophenols from aqueous solutions. This research is relevant due to the structural similarity of the chlorophenol compounds to this compound. The copolymer exhibited high sorption amounts for chlorophenols, suggesting its potential for environmental cleanup applications (Ning Li et al., 2012).
Synthesis and Biological Activity
Research into the synthesis and biological activity of related compounds has been extensive. Patel and Dhameliya (2010) synthesized derivatives with the 1,3-dioxoisoindolin-2-yl group, showing promising antibacterial and antifungal activities. These studies indicate the potential of these compounds in developing new antimicrobial agents (Mukesh C. Patel & D. Dhameliya, 2010).
Optically Active Polyamides
Isfahani et al. (2010) prepared optically active polyamides (PAs) with 1,3-dioxoisoindolin-2-yl pendent groups, demonstrating the versatility of this functional group in polymer science. These PAs showed promising thermal properties and could have applications in materials science (H. N. Isfahani et al., 2010).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxoisoindol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-13-8-6-12(7-9-13)20(10-1-2-11-20)19(26)22-15-5-3-4-14-16(15)18(25)23-17(14)24/h3-9H,1-2,10-11H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMSAJUVSPBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

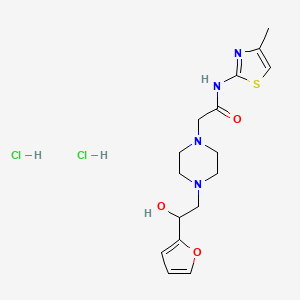
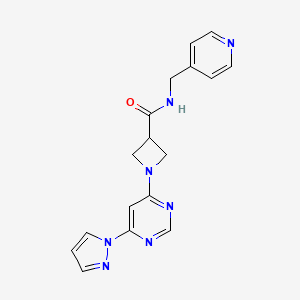

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
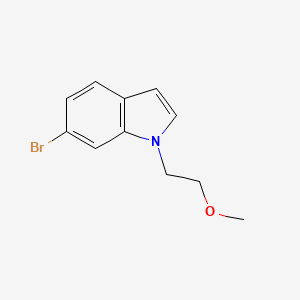
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)
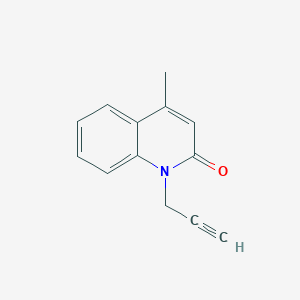

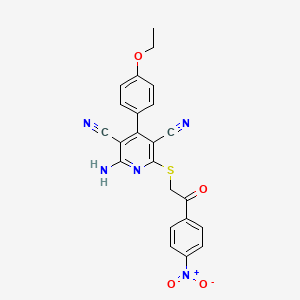
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
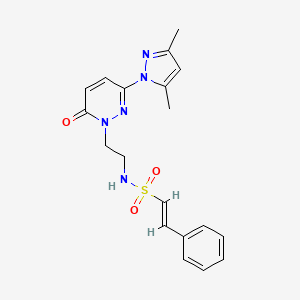
![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)
